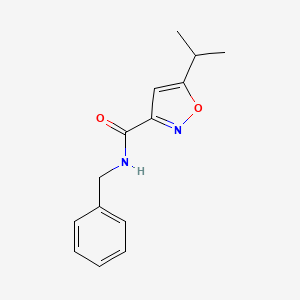![molecular formula C21H16BrN3O2 B4745419 N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the protein poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited for the treatment of cancer.
Wirkmechanismus
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibits the activity of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, which plays a crucial role in the repair of DNA damage. Inhibition of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide leads to the accumulation of DNA damage, which can be exploited for the treatment of cancer. Cancer cells are more sensitive to DNA damage than normal cells, making N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitors a promising therapeutic approach for cancer treatment.
Biochemical and Physiological Effects:
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits the growth and proliferation of cancer cells. In addition, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments include its potent N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitory activity, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anti-cancer agents. The limitations of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments include its toxicity to normal cells and the potential for the development of resistance to the compound.
Zukünftige Richtungen
The future directions for the research on N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide include the development of more potent and selective N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the exploration of the potential of the compound in combination therapy with other anti-cancer agents. In addition, the potential of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of breast, ovarian, and prostate cancers. The compound is also being studied for its potential in combination therapy with other anti-cancer agents. In addition, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is being studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-bromoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDVFLBVAEKPC-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4745343.png)
![ethyl [2-oxo-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4745348.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)


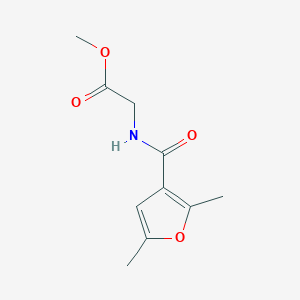
![ethyl 4-{[(cyclohexylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4745382.png)
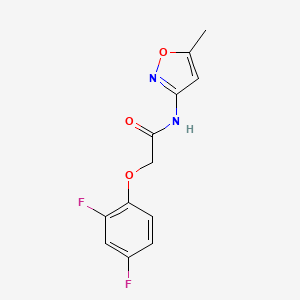
![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)
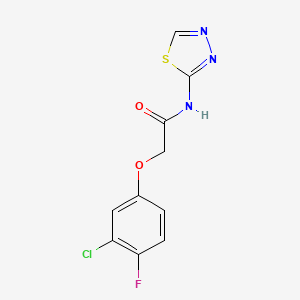
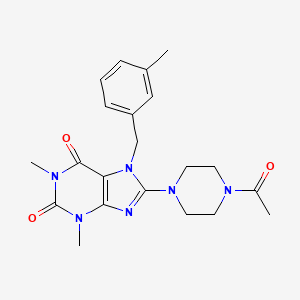
![6-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4745413.png)
